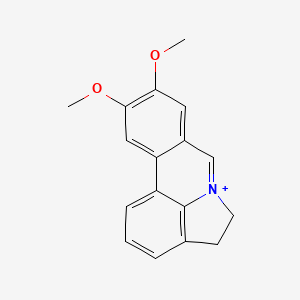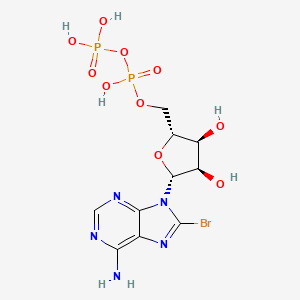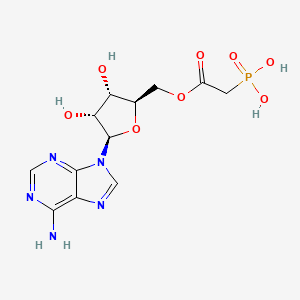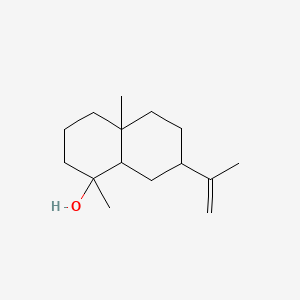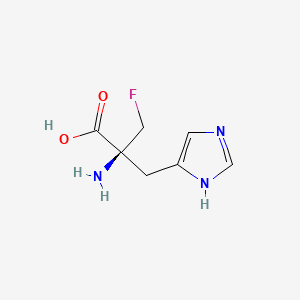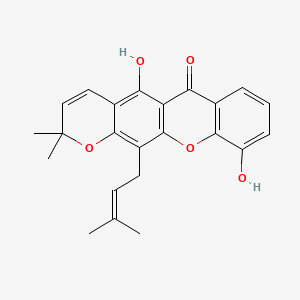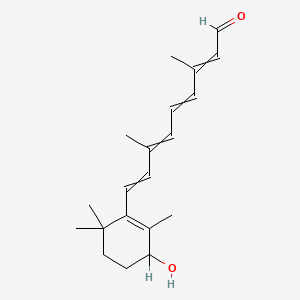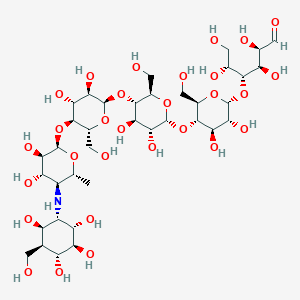
Oligostatin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oligostatin D is a natural product found in Streptomyces myxogenes with data available.
Aplicaciones Científicas De Investigación
Amylase Inhibitory Activity
Oligostatin D, along with Oligostatins C and E, is recognized for its amylase inhibitory activity. These compounds are identified as basic oligosaccharide antibiotics and have shown significant antibacterial properties. The structure of this compound, characterized as a pseudo-hexasaccharide, plays a critical role in its function as an amylase inhibitor. This discovery has broadened the understanding of the relationship between molecular structure and enzymatic inhibition properties of such antibiotics (Omoto et al., 1981).
Antibacterial Properties
The antibacterial properties of Oligostatins, including this compound, were first observed in the culture filtrate of Streptomyces myxogenes. The spectrometric and chemical properties of these substances suggested their classification as basic oligosaccharide antibiotics. Their notable amylase inhibitory activity indicates a potential application in controlling bacterial growth, especially in strains that exhibit amylase-dependent survival mechanisms (Itoh et al., 1981).
Structural Analysis and Synthesis
Further research into the synthesis and structural analysis of compounds related to this compound has been conducted. For example, the synthesis of methyl oligobiosaminide, the core structure of Oligostatin C, and its analogs has provided insights into the structure-activity relationships of these molecules. This research aids in understanding the biochemical properties of this compound and its analogs, thereby facilitating the development of new antibiotics with specific target mechanisms (Shibata et al., 1990).
Propiedades
Número CAS |
80955-61-9 |
|---|---|
Fórmula molecular |
C37H65NO29 |
Peso molecular |
987.9 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,2S,3S,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C37H65NO29/c1-8-15(38-16-17(47)9(2-39)18(48)22(52)21(16)51)20(50)26(56)34(60-8)65-31-12(5-42)62-36(28(58)24(31)54)67-33-14(7-44)63-37(29(59)25(33)55)66-32-13(6-43)61-35(27(57)23(32)53)64-30(11(46)4-41)19(49)10(45)3-40/h3,8-39,41-59H,2,4-7H2,1H3/t8-,9+,10+,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22+,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m1/s1 |
Clave InChI |
RGAFWPFVZNHAQS-IGAKGDEGSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)O)O)N[C@H]5[C@@H]([C@@H]([C@H]([C@@H]([C@H]5O)O)O)CO)O |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)O)O)NC5C(C(C(C(C5O)O)O)CO)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)O)O)NC5C(C(C(C(C5O)O)O)CO)O |
Sinónimos |
oligostatin D |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







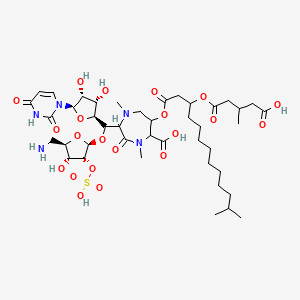
![(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1203598.png)
